Metrafenone

Description

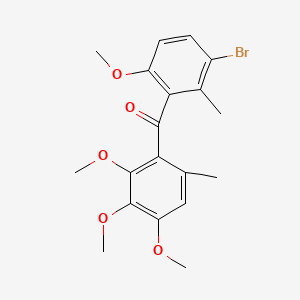

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSPWOYQQAWRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058020 | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220899-03-6 | |

| Record name | Metrafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrafenone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metrafenone's Mechanism of Action in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrafenone is a broad-spectrum fungicide belonging to the benzophenone (B1666685) chemical class. Its unique mode of action, distinct from many existing fungicides, makes it a valuable tool in disease management strategies, particularly against powdery mildew. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms by which this compound exerts its antifungal activity. The primary mode of action involves the disruption of the fungal actin cytoskeleton, leading to profound defects in hyphal morphogenesis, polarized growth, and the establishment of cell polarity. While the precise molecular target remains under investigation, the downstream consequences of this compound exposure on fungal physiology are well-documented. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected cellular pathways.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound's fungicidal activity stems from its ability to interfere with the intricate and dynamic organization of the actin cytoskeleton in fungal cells. Unlike fungicides that target sterol biosynthesis or tubulin polymerization, this compound's effects are primarily centered on actin-dependent processes crucial for fungal growth and development.

Histochemical and cytological analyses have demonstrated that this compound treatment leads to a rapid and severe disruption of the F-actin cap at the hyphal apex.[1][2][3] This specialized structure is essential for polarized growth, directing the flow of secretory vesicles containing cell wall precursors and enzymes to the growing tip. The delocalization of actin from the hyphal tip results in a loss of cell polarity and a cascade of morphological abnormalities.[1][2][3]

The key observable effects at a cellular level include:

-

Disruption of the F-actin cap: The dense network of filamentous actin at the hyphal tip is disorganized.[1][2]

-

Delocalization of actin: Actin patches and cables are no longer concentrated at sites of active growth.[1][3]

-

Impaired vesicle transport: The movement of secretory vesicles to the hyphal tip is disrupted, affecting cell wall synthesis and expansion.[1][3]

It is important to note that this compound does not appear to directly depolymerize actin filaments but rather interferes with the regulatory pathways that govern their organization.[4]

Morphological and Developmental Effects in Fungi

The disruption of the actin cytoskeleton by this compound manifests in a range of striking morphological changes in fungal hyphae. These alterations are indicative of a loss of controlled, polarized growth and ultimately lead to the cessation of fungal development and cell death.

Key morphological effects include:

-

Swelling and bursting of hyphal tips: The loss of directed growth and weakened cell wall at the apex leads to isotropic growth, resulting in swollen, spherical hyphal tips that are prone to bursting.[1][2][3]

-

Hyphal bifurcation and hyperbranching: In an attempt to continue growing, the fungus may initiate new growth points along the hyphae in an uncontrolled manner, leading to forking (bifurcation) and excessive branching.[1][2][3]

-

Formation of deformed appressoria: In pathogenic fungi, the specialized infection structures called appressoria are malformed and often multi-lobed, rendering them non-functional and unable to penetrate the host tissue.[1][4]

-

Irregular septation and multinucleate cells: The process of cell division (septation) is also disrupted, leading to irregularly spaced septa and the accumulation of multiple nuclei within a single cellular compartment.[1][2]

These effects collectively halt the progression of fungal invasion and colonization of host tissues.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified against various fungal pathogens, with the half-maximal effective concentration (EC50) being a key parameter. The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth in vitro.

| Fungal Species | EC50 Value (mg/L) | Reference |

| Cladobotryum mycophilum | 0.025 | [5] |

| Blumeria graminis f. sp. tritici (moderately adapted) | 0.02 - 0.08 | [6] |

| Blumeria graminis f. sp. hordei (sensitive) | < 0.02 | [6] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Detailed protocols for some of these core methods are provided below.

Visualization of the Actin Cytoskeleton using Phalloidin (B8060827) Staining

This protocol is used to specifically stain filamentous actin (F-actin) within fungal hyphae.

Materials:

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS (methanol-free)

-

Triton X-100, 0.1% in PBS

-

Mounting medium with antifade reagent

-

Microscope slides and coverslips

Procedure:

-

Fixation: Fungal mycelia are fixed with 4% PFA in PBS for 30-60 minutes at room temperature.

-

Washing: The fixative is removed, and the sample is washed three times with PBS.

-

Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.

-

Washing: The permeabilization solution is removed, and the sample is washed three times with PBS.

-

Staining: The sample is incubated with the fluorescently labeled phalloidin solution (typically 1:100 to 1:1000 dilution in PBS) for 20-90 minutes at room temperature in the dark.

-

Washing: The staining solution is removed, and the sample is washed three times with PBS.

-

Mounting: The stained sample is mounted on a microscope slide with a drop of antifade mounting medium and covered with a coverslip.

-

Visualization: The sample is observed using a fluorescence or confocal microscope with the appropriate filter set for the chosen fluorophore.

Visualization of Vesicle Trafficking using FM4-64 Staining

FM4-64 is a lipophilic styryl dye that stains the plasma membrane and is subsequently internalized by endocytosis, allowing for the visualization of vesicle trafficking.

Materials:

-

FM4-64 dye

-

Fungal growth medium

-

Microscope slides and coverslips

Procedure:

-

Staining: A working solution of FM4-64 (typically 5-10 µM) is added to the fungal culture in its growth medium.

-

Incubation: The culture is incubated with the dye for a specific period (e.g., 5-30 minutes) to allow for internalization. The timing can be varied for pulse-chase experiments to follow the progression of the dye through the endocytic pathway.

-

Washing (optional for pulse-chase): For pulse-chase experiments, the dye-containing medium is removed, and the sample is washed with fresh medium.

-

Mounting: A small aliquot of the stained fungal culture is mounted on a microscope slide.

-

Visualization: The sample is immediately observed using a fluorescence or confocal microscope. FM4-64 is typically excited with a green laser (e.g., 543 nm or 561 nm) and emits in the red spectrum.

Determination of EC50 Values

This protocol outlines a general method for determining the EC50 value of a fungicide against a filamentous fungus using a mycelial growth inhibition assay on solid medium.

Materials:

-

Fungicide stock solution

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

-

Petri dishes

-

Fungal culture for inoculation

-

Incubator

Procedure:

-

Media Preparation: The fungal growth medium is prepared and autoclaved. While the medium is still molten, the fungicide stock solution is added to achieve a series of desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). The medium is then poured into Petri dishes.

-

Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

-

Incubation: The plates are incubated at the optimal growth temperature for the fungus.

-

Measurement: After a defined incubation period (when the mycelium on the control plate has reached a specific diameter), the diameter of the fungal colony on each plate is measured in two perpendicular directions.

-

Calculation: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve using appropriate software (e.g., using probit or logit analysis).

Signaling Pathways and Visualizations

This compound is believed to disrupt a signaling pathway that regulates the organization of the actin cytoskeleton. While the direct target is unknown, the downstream effects are evident. The following diagrams illustrate the putative signaling cascade and the experimental workflow for investigating this compound's effects.

Caption: Putative signaling pathway disrupted by this compound in fungi.

Caption: Experimental workflow for studying this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a class of fungicides with a novel mode of action targeting the actin cytoskeleton, a fundamental component of fungal cell biology. Its ability to disrupt hyphal morphogenesis and polarized growth provides an effective means of controlling fungal pathogens. While the downstream effects are well-characterized, the identification of the direct molecular target of this compound remains a key area for future research. Elucidating this target will not only provide a more complete understanding of its mechanism of action but could also pave the way for the development of new fungicides with improved efficacy and a broader spectrum of activity. Further studies employing genetic screens, biochemical binding assays, and structural biology approaches will be crucial in unraveling this final piece of the puzzle.

References

- 1. This compound: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 220899-03-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (Metrafenone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, a potent fungicide commonly known as Metrafenone. The primary synthetic route involves a Friedel-Crafts acylation reaction between the key intermediates 3-bromo-6-methoxy-2-methylbenzoyl chloride and 1,2,3-trimethoxy-5-methylbenzene. This document outlines the synthetic strategy, provides detailed experimental protocols for the preparation of the necessary precursors and the final acylation step, and includes quantitative data where available. Diagrams illustrating the synthetic pathway and experimental workflow are provided to enhance clarity.

Introduction

(3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, or this compound, is a benzophenone-class fungicide with a unique mode of action, making it a valuable tool in agriculture for controlling powdery mildew on a variety of crops.[1] Its chemical structure, characterized by two substituted phenyl rings linked by a carbonyl group, is accessible through established organic synthesis methodologies. This guide will focus on the most common and practical approach to its synthesis: the Friedel-Crafts acylation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a convergent synthesis strategy, which involves the preparation of two key aromatic precursors followed by their coupling via a Friedel-Crafts acylation reaction.

The overall synthetic transformation can be visualized as follows:

References

Metrafenone's Biological Activity Against Powdery Mildew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metrafenone, a benzophenone (B1666685) fungicide, exhibits potent and novel biological activity against a range of powdery mildew species, including those affecting cereals, grapes, and cucurbits. Its unique mode of action, targeting the fungal cytoskeleton, makes it an effective tool in disease management, particularly in strategies aimed at mitigating the development of resistance to other fungicide classes. This guide provides an in-depth technical overview of this compound's core biological functions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular and cellular impact.

Mode of Action: Disruption of Fungal Cell Polarity and Morphogenesis

This compound's primary mode of action is the disruption of the actin cytoskeleton in powdery mildew fungi.[1][2] This interference leads to a loss of cell polarity, which is crucial for polarized hyphal growth, morphogenesis, and the overall establishment and maintenance of the fungal body.[3][4][5] Unlike some other fungicides, this compound's effect on microtubules appears to be secondary.[3][4]

The disruption of the actin cytoskeleton manifests in a cascade of morphological and cellular abnormalities in the fungus.[6] Both preventative and curative applications of this compound have demonstrated significant efficacy.[6][7]

Preventative Effects:

-

Reduced Spore Germination: Protective treatments with this compound lead to a significant and long-lasting reduction in spore germination.[6]

-

Inhibition of Appressoria Formation and Penetration: The fungicide blocks the development of the fungus beyond the formation of appressoria, which are often atypical and deformed with multiple lobes.[6][7] These malformed appressoria are unable to successfully penetrate the host plant tissue and form haustoria, thereby halting the infection process.[6]

Curative Effects:

-

Rapid Impact on Hyphal Growth: When applied to established infections, this compound rapidly affects fungal survival at low concentrations.[4][7]

-

Hyphal Tip Deformation and Collapse: The fungicide induces swelling, bursting, and collapse of hyphal tips, leading to the release of cytoplasm.[3][4] Bifurcation of hyphal tips, hyperbranching, and the formation of secondary appressoria are also frequently observed.[6][7]

-

Disruption of Apical Actin Cap and Vesicle Transport: Histochemical analysis has revealed that this compound causes the disruption of the apical actin cap and interferes with apical vesicle transport, which is essential for cell wall synthesis and polarized growth.[3][4]

-

Reduced Sporulation: this compound strongly reduces sporulation by causing malformation of conidiophores, which exhibit irregular septation, multinucleate cells, and a delocalization of actin.[3][4][7]

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to the disruption of polarized growth in powdery mildew.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory effects on different stages of the powdery mildew life cycle. The following tables summarize key quantitative data.

Table 1: Curative Activity of this compound on Blumeria graminis f. sp. tritici on Wheat

| Days After Inoculation (dpi) | This compound Concentration (mg/L) | Mycelium Formation Reduction (%) | Sporulation Reduction (%) |

| 7 | 4 | 55 | 71 |

| 14 | 4 | 62 | 98 |

Data from studies where this compound was applied 2 days after inoculation.[8]

Table 2: Sensitivity Phenotypes of Blumeria graminis f. sp. tritici to this compound

| Sensitivity Phenotype | EC50 Value (mg/L) |

| Wild Type (Sensitive) | < 0.02 |

| Moderately Adapted | 0.1 - 0.5 |

| Resistant | > 10 |

EC50 values represent the effective concentration of this compound that inhibits 50% of fungal development.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound against powdery mildew.

In Vivo Fungicide Efficacy Testing

This protocol outlines the general procedure for evaluating the preventative and curative efficacy of this compound on cereal powdery mildew.

Materials:

-

Wheat (Triticum aestivum) or barley (Hordeum vulgare) plants

-

Blumeria graminis f. sp. tritici or f. sp. hordei isolates

-

This compound (formulated or technical grade)

-

Growth chamber

-

Fluorescence microscope

-

Uvitex 2B staining solution

Procedure:

-

Plant Growth: Cultivate wheat or barley plants in a controlled growth chamber at 18°C with 60% relative humidity and a 16-hour photoperiod.[6]

-

Inoculum Preparation: Maintain powdery mildew cultures on susceptible host plants to ensure a consistent source of fresh conidia.

-

Fungicide Application:

-

Inoculation: Inoculate treated (preventative) or untreated (curative) leaves with B. graminis conidia.

-

Incubation: Incubate the plants under the same controlled conditions to allow for disease development.

-

Assessment: At 7 and 14 dpi, assess the percentage of leaf area covered by mycelium and sporulating colonies.[7] This can be visualized and quantified using fluorescence microscopy after staining with Uvitex 2B, which binds to fungal cell walls.[6]

Cytological Analysis of Fungal Structures

This protocol details the methods for observing the morphological and cellular effects of this compound on powdery mildew using various microscopy and staining techniques.

Materials:

-

Infected and this compound-treated leaf samples

-

Fixatives (e.g., 4% formaldehyde (B43269) in PIPES buffer)

-

Cell wall digesting enzymes (e.g., driselase, chitinase, β-D-glucanase)

-

Primary antibodies (anti-actin, anti-tubulin)

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488)

-

Fluorescent stains: FM4-64 (vesicles), Congo Red (cell wall), Hoechst 33342 (nuclei)

-

Confocal Laser Scanning Microscope (CLSM)

-

Low-Temperature Scanning Electron Microscope (LTSEM)

Procedure:

-

Sample Preparation: Collect leaf segments from plants inoculated with powdery mildew and treated with this compound (e.g., 4 mg/L) or a control solution.[6]

-

Immunofluorescence Staining (Actin and Tubulin): a. Fix leaf segments in 4% formaldehyde.[6] b. Incubate with an enzyme mixture to partially digest the fungal cell wall, allowing antibody penetration.[6] c. Incubate with the primary antibody (anti-actin or anti-tubulin).[6] d. Incubate with a fluorescently labeled secondary antibody.[6] e. Mount the samples and visualize using CLSM.[6]

-

Specific Fluorescent Staining:

-

Microscopy:

Conclusion

This compound represents a significant advancement in the control of powdery mildew, offering a distinct mode of action that targets the fundamental processes of fungal growth and development. Its ability to disrupt the actin cytoskeleton leads to a cascade of detrimental effects on cell polarity, morphogenesis, and reproduction. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and utilize this important fungicide. Further research into the precise molecular target of this compound will undoubtedly provide deeper insights into fungal pathogenesis and may pave the way for the development of new and even more effective disease control strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Evolution of Fungicide Resistant Pathogens in Grapes: Erysiphe necator, Plasmopara viticola, and Botrytis cinerea | American Journal of Enology and Viticulture [ajevonline.org]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. This compound: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Metrafenone's Mode of Action on Blumeria graminis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metrafenone is a highly effective benzophenone (B1666685) fungicide used to control powdery mildew diseases, including those caused by the obligate biotrophic ascomycete Blumeria graminis. Its unique mode of action distinguishes it from other classes of fungicides, making it a valuable tool in resistance management programs. This compound primarily disrupts the organization of the actin cytoskeleton in fungal cells.[1][2][3][4] This interference with the actin network leads to a cascade of morphological and developmental failures, ultimately resulting in the inhibition of fungal growth and reproduction. This document provides an in-depth technical overview of the molecular and cellular effects of this compound on B. graminis, including quantitative efficacy data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary target of this compound is the actin cytoskeleton, a critical component for maintaining cell polarity, facilitating polarized growth, and enabling morphogenesis in filamentous fungi.[1][3] Unlike fungicides that target tubulin polymerization, this compound's effects on microtubules appear to be secondary.[1][2][3] The biochemical target is not fully elucidated, but its action places it in the Fungicide Resistance Action Committee (FRAC) Group 50 (formerly U8), which is defined by its impact on actin/myosin/fimbrin function.[5][6]

The fungicidal activity of this compound stems from its ability to:

-

Disrupt the Apical Actin Cap: In growing hyphae, a dense concentration of F-actin at the tip, known as the apical actin cap, is essential for orchestrating polarized growth. This compound causes the delocalization and disruption of this actin cap.[1][3][7]

-

Interfere with Vesicle Transport: The actin cytoskeleton forms tracks for the transport of vesicles containing cell wall precursors and enzymes to the growing hyphal tip. By disrupting this network, this compound inhibits apical vesicle transport.[1][3][7]

-

Weaken the Cell Wall: The impaired delivery of cell wall components to the hyphal apex results in a weakened cell wall, leading to morphological abnormalities.[1][3][7]

This disruption of fundamental cellular architecture leads to a loss of cell polarity, uncontrolled and malformed growth, and ultimately, cell death.[1][3][8]

Morphological and Developmental Effects on Blumeria graminis

This compound impacts all key stages of the B. graminis life cycle, exhibiting both preventative and curative activity. The observable morphological changes are a direct consequence of the underlying disruption of the actin cytoskeleton.

Preventive Action (Pre-Inoculation Treatment)

When applied before fungal infection, this compound significantly hinders the initial stages of pathogenesis.[1][7]

-

Reduced Spore Germination: The germination of conidia is significantly reduced.[7][9]

-

Blocked Appressoria Development: Development is often halted after germination, blocking the formation of appressoria, the specialized structures required for host cell penetration.[1][7][9]

-

Deformed Appressoria: When appressoria do form, they are frequently atypical, malformed with multiple lobes, and ultimately fail to penetrate the host epidermis and form haustoria.[7]

Curative Action (Post-Inoculation Treatment)

When applied to established infections, this compound rapidly affects fungal viability, leading to distinct and severe morphological aberrations.[1][7]

-

Hyphal Tip Swelling and Bursting: The most dramatic effect is the swelling, bursting, and collapse of growing hyphal tips, resulting in the release of cytoplasm.[1][3][7]

-

Abnormal Hyphal Branching: Treated hyphae exhibit uncontrolled branching, including bifurcation of tips and hyperbranching.[1][3][7]

-

Formation of Secondary Appressoria: The fungicide can induce the formation of secondary appressoria along the hyphae.[1][3][7]

-

Reduced Sporulation: this compound is a potent inhibitor of sporulation.[1][3][9] Conidiophores are malformed with irregular septation and multinucleate cells, and actin is delocalized from its typical positions.[1][3][7]

Quantitative Data

The efficacy of this compound has been quantified in various studies, particularly in the context of sensitivity monitoring and resistance development.

Table 1: EC50 Values for this compound against Blumeria graminis f. sp. tritici

| Sensitivity Phenotype | EC50 Value (mg/L) | Reference |

| Sensitive (Wild-Type) | < 0.02 | [10] |

| Moderately Adapted | 0.1 - 0.5 | [10] |

| Resistant | > 10 | [10] |

Table 2: Efficacy of this compound on B. graminis f. sp. tritici Development (Curative Application)

| This compound Conc. | Mycelium Formation Reduction (7 dpi) | Mycelium Formation Reduction (14 dpi) | Sporulation Reduction (7 dpi) | Sporulation Reduction (14 dpi) | Reference |

| 4 mg/L | 55% | 62% | 71% | 98% | [11] |

Experimental Protocols

The following protocols are foundational for studying the effects of this compound on B. graminis.

Fungicide Sensitivity Assay (Adapted from Felsenstein et al.)

This protocol is used to determine the sensitivity of B. graminis isolates to this compound and to calculate EC50 values.[10]

-

Isolate Collection: Collect airborne spores from infected fields using spore traps or by sampling infected leaf tissue.

-

Preparation of Fungicide Solutions: Prepare a stock solution of this compound. Perform serial dilutions to create a range of concentrations (e.g., 0.00, 0.01, 0.02, 0.04, 0.08, 0.16, 0.32...10.24 mg/L).[10]

-

Leaf Segment Preparation: Use leaf segments from a susceptible barley or wheat variety. Place segments on water agar (B569324) in petri dishes.

-

Fungicide Application: Apply the different this compound concentrations to the leaf segments.

-

Inoculation: Inoculate the treated leaf segments with conidia from the test isolate.

-

Incubation: Incubate the plates under controlled conditions (e.g., 18°C, 16h light) to allow for fungal growth.

-

Assessment: After a set period (e.g., 7-10 days), assess the growth of the powdery mildew on each leaf segment. Growth inhibition is calculated relative to the untreated control.

-

EC50 Calculation: Use probit analysis or other statistical software to calculate the EC50 value, which is the effective concentration that inhibits 50% of fungal growth.

Visualization of Fungal Structures with Uvitex 2B

Uvitex 2B is a fluorescent stain that binds to chitin (B13524) in fungal cell walls, allowing for visualization of mycelia, conidiophores, and appressoria.[2][4]

-

Sample Collection: Collect infected leaf tissue at desired time points post-inoculation/treatment.

-

Fixation and Clearing: Fix the leaf tissue in a solution like Farmer's fixative (e.g., ethanol:acetic acid:water). Clear the tissue to reduce plant autofluorescence, often using a destaining solution.

-

Staining: Prepare a staining solution of Uvitex 2B (e.g., 0.1% in 0.1M Tris-HCl).[3] Incubate the leaf segments in the stain for 10-30 minutes.

-

Washing: Rinse the samples with distilled water or a buffer solution to remove excess stain.

-

Mounting and Visualization: Mount the stained leaf tissue on a microscope slide in a drop of glycerol. Observe using a fluorescence microscope with an excitation filter around 350 nm and an emission filter around 435 nm.[3]

Staining of Apical Vesicles with FM4-64

FM4-64 is a lipophilic styryl dye used as a vital stain to track endocytosis and vesicle trafficking.[7][12][13]

-

Sample Preparation: Grow B. graminis on susceptible host leaf segments.

-

Staining: Prepare a working solution of FM4-64 (e.g., 5-10 µM) in a suitable buffer or growth medium. Apply the solution directly to the living, growing hyphae.

-

Incubation (Pulse): Incubate the sample with the dye for a short period (e.g., 5-15 minutes) to allow the dye to intercalate into the plasma membrane.

-

Washing and Chase: Gently wash the sample with fresh, dye-free medium to remove external FM4-64. Continue to incubate (the "chase" period) and observe over time (e.g., 15-60 minutes).[14]

-

Visualization: Immediately visualize the samples using a confocal laser scanning microscope. The dye will initially be at the plasma membrane and will then be internalized via endocytosis, labeling endosomes and the apical vesicle cluster (Spitzenkörper).

Staining of F-Actin Cytoskeleton (General Protocol)

This protocol involves fixing and permeabilizing the fungal cells to allow entry of a fluorescently-labeled phalloidin (B8060827) conjugate, which binds specifically to F-actin.[15][16]

-

Fixation: Fix fungal material grown on a suitable surface (e.g., infected leaf epidermis) with 3.7% formaldehyde (B43269) in a stabilization buffer (e.g., PIPES buffer) for 30-60 minutes.

-

Washing: Wash the sample several times with the stabilization buffer to remove the fixative.

-

Permeabilization: Permeabilize the cell walls and membranes using a detergent like 0.1% Triton X-100 or acetone (B3395972) for 3-5 minutes.[15]

-

Washing: Wash the sample again with buffer (e.g., PBS).

-

Staining: Incubate the sample with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a concentration of approximately 100-200 nM in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.[16]

-

Final Wash: Wash the sample three times with PBS to remove unbound phalloidin.

-

Mounting and Visualization: Mount the sample in an anti-fade mounting medium and visualize using a fluorescence or confocal microscope with the appropriate filter set for the chosen fluorophore.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid protocol for visualization of rust fungi structures using fluorochrome Uvitex 2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. polysciences.com [polysciences.com]

- 4. researchgate.net [researchgate.net]

- 5. frac.info [frac.info]

- 6. scribd.com [scribd.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. This compound: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. colorado.edu [colorado.edu]

- 13. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

The Structural Symphony of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Benzophenone Fungicides

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to conventional fungicides has necessitated the exploration of novel chemical scaffolds with unique modes of action. Among these, benzophenone-derived compounds have garnered significant attention for their potent and broad-spectrum fungicidal activities against a range of phytopathogenic fungi. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzophenone (B1666685) fungicides, offering insights into the chemical modifications that govern their efficacy. This document details quantitative data, experimental protocols, and the underlying molecular mechanisms to facilitate the rational design of next-generation fungicidal agents.

Quantitative Structure-Activity Relationship (SAR) Data

The fungicidal activity of benzophenone derivatives is intricately linked to the nature and position of substituents on their phenyl rings. The following tables summarize the in vitro antifungal activities of various synthesized benzophenone analogs against a panel of ten phytopathogenic fungi. The data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL, providing a comparative basis for understanding the impact of structural modifications.[1]

Table 1: Antifungal Activity of Substituted Benzophenone Derivatives (Series 1) [1]

| Compound | R | Tested Fungi and Inhibition Rate (%) at 50 µg/mL | |||||||||

| AK | AM | BC | BM | CA | GZ | GF | MK | RS | SS | ||

| 1a | 4-Cl | 55.6 | 61.5 | 63.2 | 50.0 | 58.3 | 66.7 | 50.0 | 45.5 | 60.0 | 55.6 |

| 1b | 4-Br | 60.0 | 66.7 | 68.4 | 55.6 | 61.1 | 70.0 | 55.6 | 50.0 | 65.0 | 60.0 |

| 1c | 3,4,5-tri-OCH₃ | 40.0 | 44.4 | 47.4 | 38.9 | 41.7 | 50.0 | 44.4 | 63.6 | 40.0 | 50.0 |

| 1d | 2-OH-4-CH₃-6-iPr-pyrimidine | 33.3 | 38.9 | 42.1 | 33.3 | 36.1 | 43.3 | 38.9 | 54.5 | 35.0 | 44.4 |

| 1e | 1H-benzotriazole | 44.4 | 50.0 | 52.6 | 44.4 | 47.2 | 56.7 | 50.0 | 68.2 | 45.0 | 55.6 |

| Flumorph | (Control) | 50.0 | 55.6 | 57.9 | 44.4 | 52.8 | 60.0 | 50.0 | 40.9 | 55.0 | 50.0 |

| Dimethomorph | (Control) | 44.4 | 50.0 | 52.6 | 38.9 | 47.2 | 53.3 | 44.4 | 36.4 | 50.0 | 44.4 |

*Fungal Species Key: AK: Alternaria kukuchiana, AM: Alternaria mali, BC: Botrytis cinerea, BM: Bipolaris maydi, CA: Cercospora arachidicola, GZ: Gibberella zeae, GF: Gibberella fujikuroi, MK: Macrophoma kuwatsukai, RS: Rhizoctonia solani, SS: Sclerotinia sclerotiorum.

Table 2: Antifungal Activity of Morpholine-Containing Benzophenone Derivatives (Series 3) [1]

| Compound | R | Tested Fungi and Inhibition Rate (%) at 50 µg/mL | ||||||||

| AK | AM | BC | BM | CA | GZ | GF | RS | SS | ||

| 3a | 4-morpholine | 50.0 | 55.6 | 57.9 | 44.4 | 52.8 | 60.0 | 50.0 | 55.0 | 50.0 |

| 3b | 4-morpholine, 2-CH₃ | 55.6 | 61.1 | 63.2 | 50.0 | 58.3 | 66.7 | 55.6 | 60.0 | 55.6 |

| 3c | 4-morpholine, 2,6-di-CH₃ | 61.1 | 66.7 | 68.4 | 55.6 | 63.9 | 73.3 | 61.1 | 65.0 | 61.1 |

| Flumorph | (Control) | 50.0 | 55.6 | 57.9 | 44.4 | 52.8 | 60.0 | 50.0 | 55.0 | 50.0 |

| Dimethomorph | (Control) | 44.4 | 50.0 | 52.6 | 38.9 | 47.2 | 53.3 | 44.4 | 50.0 | 44.4 |

*Fungal Species Key: AK: Alternaria kukuchiana, AM: Alternaria mali, BC: Botrytis cinerea, BM: Bipolaris maydi, CA: Cercospora arachidicola, GZ: Gibberella zeae, GF: Gibberella fujikuroi, RS: Rhizoctonia solani, SS: Sclerotinia sclerotiorum.

Table 3: Antifungal Activity of Benzophenone Oxime and Amine Derivatives (Series 7, 9, and 11) [1]

| Compound | Structure Type | R¹ | R² | Tested Fungi and Inhibition Rate (%) at 50 µg/mL | |||||||||

| AK | AM | BC | BM | CA | GZ | GF | MK | RS | SS | ||||

| 7a | Oxime | 4-Cl | H | 44.4 | 50.0 | 52.6 | 38.9 | 47.2 | 53.3 | 44.4 | 40.9 | 50.0 | 44.4 |

| 7b | Oxime | 4-Br | H | 50.0 | 55.6 | 57.9 | 44.4 | 52.8 | 60.0 | 50.0 | 45.5 | 55.0 | 50.0 |

| 7c | Oxime | 4-Cl | 2-CH₃ | 55.6 | 61.1 | 63.2 | 50.0 | 58.3 | 66.7 | 55.6 | 50.0 | 60.0 | 55.6 |

| 9a | Oxime Ether | 4-Cl | H | 38.9 | 44.4 | 47.4 | 33.3 | 41.7 | 50.0 | 38.9 | 36.4 | 45.0 | 38.9 |

| 9b | Oxime Ether | 4-Br | H | 44.4 | 50.0 | 52.6 | 38.9 | 47.2 | 53.3 | 44.4 | 40.9 | 50.0 | 44.4 |

| 11a | Amine | 4-Cl | H | 61.1 | 66.7 | 68.4 | 55.6 | 63.9 | 73.3 | 61.1 | 54.5 | 65.0 | 61.1 |

| 11b | Amine | 4-Br | H | 55.6 | 61.1 | 63.2 | 50.0 | 58.3 | 66.7 | 55.6 | 50.0 | 60.0 | 55.6 |

| Flumorph | (Control) | - | - | 50.0 | 55.6 | 57.9 | 44.4 | 52.8 | 60.0 | 50.0 | 40.9 | 55.0 | 50.0 |

| Dimethomorph | (Control) | - | - | 44.4 | 50.0 | 52.6 | 38.9 | 47.2 | 53.3 | 44.4 | 36.4 | 50.0 | 44.4 |

*Fungal Species Key: AK: Alternaria kukuchiana, AM: Alternaria mali, BC: Botrytis cinerea, BM: Bipolaris maydi, CA: Cercospora arachidicola, GZ: Gibberella zeae, GF: Gibberella fujikuroi, MK: Macrophoma kuwatsukai, RS: Rhizoctonia solani, SS: Sclerotinia sclerotiorum.

Key Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be elucidated:

-

Halogen Substitution: The presence of a halogen atom at the 4-position of one of the phenyl rings generally enhances fungicidal activity. A bromine substituent (as in 1b ) often confers slightly higher activity than a chlorine substituent (as in 1a ).[1]

-

Methoxy Groups: The introduction of a 3,4,5-trimethoxy substitution pattern on one of the phenyl rings (as in 1c ) leads to a moderate level of antifungal activity.[1]

-

Morpholine (B109124) Moiety: The incorporation of a morpholine group, a known pharmacophore in fungicides, significantly influences activity.[1] The activity is further enhanced by the presence of methyl substituents on the same phenyl ring as the morpholine group (e.g., 3c > 3b > 3a ).[1]

-

Oxime and Amine Derivatives: Conversion of the carbonyl group to an oxime or a secondary amine functionality also modulates the antifungal potency. The amine derivatives (e.g., 11a ) generally exhibit higher activity than the corresponding oximes (e.g., 7a , 7c ) and oxime ethers (e.g., 9a , 9b ).[1]

Experimental Protocols

General Synthesis of Benzophenone Derivatives

The following provides a general overview of the synthetic procedures for the benzophenone derivatives discussed. Specific details for each compound can be found in the cited literature.

A common method for the synthesis of the benzophenone scaffold is the Friedel-Crafts acylation.[1]

Procedure: To a solution of the substituted benzene in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added. The corresponding substituted benzoyl chloride is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching with an acidic aqueous solution. The product is then extracted, purified by column chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

These derivatives are typically synthesized from a precursor containing a suitable leaving group (e.g., a halogen) on one of the phenyl rings.

Procedure: The halo-substituted benzophenone is reacted with morpholine in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TBAB) in a solvent such as dichloromethane. The reaction is heated to reflux and monitored until completion. The product is then isolated and purified.[1]

In Vitro Antifungal Bioassay

The antifungal activity of the synthesized compounds is evaluated using a mycelial growth inhibition assay.[1]

Protocol:

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

-

Compound Incorporation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at the desired final concentration (e.g., 50 µg/mL). A solvent control is also prepared.

-

Plating: The PDA-compound mixture is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed at the center of the prepared agar plate.

-

Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

-

Measurement: The diameter of the fungal colony is measured in two perpendicular directions after a specified incubation period (when the fungal growth in the control plate has reached a certain diameter).

-

Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Mechanism of Action: Disruption of the Fungal Cytoskeleton

The fungicidal activity of benzophenones, particularly the commercial fungicide metrafenone, is attributed to a novel mode of action that involves the disruption of the fungal actin cytoskeleton.[2][3][4] This mechanism is distinct from that of many other classes of fungicides, which target processes such as sterol biosynthesis or respiration.

Benzophenone fungicides interfere with the normal organization and dynamics of the actin cytoskeleton in fungal cells.[2][3][4] This leads to a cascade of detrimental effects, including:

-

Loss of Cell Polarity: The organized actin network is crucial for establishing and maintaining the polarity of fungal hyphae, which is essential for directional growth. Benzophenones disrupt this organization, leading to a loss of polarity.[2][3][4]

-

Inhibition of Hyphal Elongation: The disruption of the actin cytoskeleton directly impairs the extension of hyphal tips, a process that relies on the transport of vesicles containing cell wall components and enzymes along actin filaments.[2][3]

-

Aberrant Appressorium Formation: Appressoria are specialized infection structures that are critical for many pathogenic fungi to penetrate host tissues. Their formation is a highly regulated process that depends on a functional actin cytoskeleton. Benzophenones cause the formation of malformed and non-functional appressoria.[2][3]

-

Cell Swelling and Lysis: The disorganization of the actin cytoskeleton can compromise the integrity of the fungal cell wall, leading to cell swelling and eventual lysis.[2][3]

Conclusion

The benzophenone scaffold represents a versatile and promising platform for the development of novel fungicides. The structure-activity relationship studies highlighted in this guide demonstrate that the fungicidal efficacy of these compounds can be finely tuned through strategic chemical modifications. The unique mode of action, involving the disruption of the fungal actin cytoskeleton, offers a valuable tool for managing fungicide resistance. Further research focused on optimizing the substitutions on the benzophenone core, guided by the principles of rational drug design and a deeper understanding of the molecular interactions with their target, will undoubtedly lead to the discovery of even more potent and selective fungicidal agents. This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing the field of crop protection.

References

- 1. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Metrafenone: A Technical Guide

Introduction

Metrafenone is a broad-spectrum fungicide belonging to the benzophenone (B1666685) chemical class.[1][2] It is utilized in agriculture to control powdery mildew on a variety of crops, including cereals and grapes, by interfering with fungal morphogenesis, hyphal growth, and the establishment of cell polarity.[1][3] Given its application directly into the environment, a thorough understanding of its fate, persistence, and degradation pathways is critical for assessing its ecological risk. This technical guide provides a comprehensive overview of the environmental behavior of this compound, summarizing key quantitative data and detailing experimental methodologies for its study.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is a solid with low water solubility and low volatility, suggesting it will not readily partition into the air.[4][5] Its octanol/water partition coefficient (Kow) indicates a potential for accumulation in fatty tissues; however, environmental studies suggest it is not expected to bioaccumulate.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁BrO₅ | [1] |

| Molecular Mass | 409.3 g/mol | [1] |

| Water Solubility | 0.492 mg/L (at 20°C) | [6] |

| Vapor Pressure | 0.153 mPa (at 25°C) | [6] |

| Log P (Kow) | 4.3 | [6] |

| Organic Carbon Partition Coefficient (Koc) | 1,073 - 2,792 mL/g | [7] |

Abiotic Degradation Pathways

Abiotic processes, particularly photolysis, are significant routes for this compound degradation in the environment.

Hydrolysis

This compound is stable to hydrolysis across a range of environmental pH values (4, 7, and 9).[1][8] Studies conducted at an elevated temperature (50°C) showed no significant degradation over 5 days, leading to calculated half-lives of 182–365 days.[1] This indicates that hydrolysis is not a significant degradation pathway for this compound in the environment.[8]

Photolysis

Aqueous Photolysis Photodegradation in water is a major pathway for the dissipation of this compound.[7][8] The chemical is readily photodegradable, with studies in sterile water under continuous irradiation showing a half-life of approximately 3.1 days.[8] Environmental half-life calculations, which account for natural light cycles, range from 12.3 days in summer to 128 days in winter.[8] The primary degradation mechanism involves the homolytic cleavage of the carbon-bromine bond (debromination).[9][10] This process leads to the formation of numerous minor, transient degradation products and the ultimate mineralization to carbon dioxide.[8][9] The presence of nitrate (B79036) ions and humic acids can promote the rate of photolysis.[9][[“]]

Soil Photolysis this compound is also expected to undergo photolysis on soil surfaces when exposed to sunlight, contributing to its degradation in the terrestrial environment.[8]

Biotic Degradation Pathways

Microbial activity plays a role in the degradation of this compound, though the rate is highly dependent on environmental conditions.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is persistent in soil.[4] Laboratory studies show that soil metabolism is a slow process, with reported half-lives (DT₅₀) ranging from 180 to 252 days.[12] Another assessment reported an aerobic soil metabolism half-life of 313 days for the total residues of concern (ROC).[7] Field studies suggest that approximately 40-45% of the applied this compound may carry over into the next growing season.[4]

Anaerobic Metabolism

In contrast to aerobic conditions, this compound is not persistent in anaerobic environments.[4] In anaerobic aquatic environments, metabolism occurs more readily, with half-lives reported to be between one and four weeks.[7] However, when considering the total residues of concern (ROC), the anaerobic aquatic metabolism half-life was reported to be significantly longer at 989 days.[7]

Environmental Mobility

Adsorption and Leaching

This compound exhibits low mobility in soil.[4][7] Its organic carbon partition coefficient (Koc) values, ranging from 1,073 to 2,792 mL/g, indicate that it binds to soil organic matter.[7][13] Consequently, the potential for this compound to leach into groundwater is low.[4][14] Column leaching studies confirm this, showing that 80-99% of the applied this compound remains in the top 10 cm of the soil column.[14]

Volatility

Due to its low vapor pressure, this compound residues are not expected in the air, and long-range atmospheric transport is not a concern.[4]

Summary of Environmental Fate Data

Table 2: Summary of this compound Degradation and Mobility Parameters

| Parameter | Matrix | Condition | Value | Reference |

| Hydrolysis Half-Life | Water | pH 4, 7, 9 | 182 - 365 days (calculated) | [1] |

| Aqueous Photolysis DT₅₀ | Sterile Water | Continuous Irradiation | 3.1 days | [8] |

| Aqueous Photolysis DT₅₀ | Aquatic Environment | Calculated (Summer) | 12.3 days | [8] |

| Aqueous Photolysis DT₅₀ | Aquatic Environment | Calculated (Winter) | 128 days | [8] |

| Aerobic Soil Metabolism DT₅₀ | Soil | Laboratory | 180 - 252 days | [12] |

| Aerobic Aquatic Metabolism Half-Life | Water | Aerobic | 1 - 4 weeks | [7] |

| Anaerobic Aquatic Metabolism Half-Life | Water | Anaerobic | 1 - 4 weeks | [7] |

| Koc | Soil | N/A | 1,073 - 2,792 mL/g | [7] |

Experimental Protocols

Protocol 1: Hydrolysis Study

This protocol is based on the methodology reported by the FAO/JMPR.[1]

-

Preparation: Prepare sterile buffered solutions of [¹⁴C]-labeled this compound at a concentration of 0.2 mg/L in buffers of pH 4, 7, and 9.

-

Incubation: Incubate the solutions in the dark under sterile conditions at a constant temperature of 50°C.

-

Sampling: Collect samples after 5 days of incubation.

-

Analysis: Analyze the samples using reversed-phase radio-High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and any degradation products.

-

Calculation: Calculate the first-order kinetics half-life based on the degradation observed.

Protocol 2: Aqueous Photolysis Study

This protocol describes a general method for assessing aqueous photolysis.[8][9]

-

Test System: Use both sterile, buffered water (e.g., pH 7) and natural water to assess the influence of microbes and dissolved substances.

-

Irradiation: Irradiate the solutions with a light source that simulates the solar spectrum (e.g., a high-pressure mercury lamp with filters for λ > 290 nm). Maintain a constant temperature.

-

Control: Maintain parallel control samples in the dark to correct for any non-photolytic degradation.

-

Sampling: Collect samples at defined time intervals throughout the irradiation period.

-

Analysis: Analyze samples using a suitable method, such as LC-MS/MS or High-Resolution Mass Spectrometry (HR-MS), to identify and quantify the parent compound and photoproducts.[9]

-

Calculation: Determine the photolysis half-life (DT₅₀) by plotting the concentration of this compound versus time.

Protocol 3: Soil Leaching Study

This protocol is based on a typical column leaching experiment.[14]

-

Column Preparation: Pack glass columns with representative soils (e.g., fluvo-aquic, red, and black soils).

-

Application: Apply a known concentration of this compound to the surface of the soil columns.

-

Leaching: Simulate rainfall by percolating a defined volume of water (e.g., 0.01 M calcium chloride solution) through the columns over a set period.

-

Sample Collection: Collect the leachate that passes through the columns. After the leaching period, section the soil columns into segments (e.g., 0-10 cm, 10-20 cm, etc.).

-

Extraction & Analysis: Extract both the leachate and the soil segments with an appropriate solvent. Analyze the extracts for this compound using UPLC-MS/MS to determine its distribution in the soil profile and leachate.[14]

Protocol 4: General Residue Analysis

This protocol outlines a common workflow for determining this compound residues in environmental and food matrices.[15][16]

-

Sample Preparation: Homogenize the collected sample (e.g., soil, crop).

-

Extraction: Perform a solvent extraction, frequently using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acetonitrile.[15][16]

-

Cleanup: Purify the extract to remove interfering matrix components using dispersive solid-phase extraction (dSPE) with adsorbents like primary secondary amine (PSA).

-

Instrumental Analysis: Analyze the final extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification.[6][15] Alternative methods include HPLC-UV or Gas Chromatography with an Electron Capture Detector (GC-ECD).[15][16]

-

Quantification: Determine the concentration of this compound by comparing the instrument response to a calibration curve prepared from certified reference standards.

Visualizations

References

- 1. fao.org [fao.org]

- 2. This compound | C19H21BrO5 | CID 6451057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canada.ca [canada.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Dissipation kinetics and dietary risk assessment of this compound in greenhouse-grown tomatoes and cucumbers using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. consensus.app [consensus.app]

- 12. This compound (Ref: BAS 560F) [sitem.herts.ac.uk]

- 13. Soil organic matter can decrease leaching potential of pesticides. - MSU Extension [canr.msu.edu]

- 14. Study on leaching behavior of this compound in three typical soils [nyxxb.cn]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Toxicological Profile of Metrafenone for Risk Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metrafenone, a benzophenone (B1666685) fungicide, is characterized by its low acute toxicity. However, repeated exposure has been shown to primarily target the liver in mammalian species, leading to effects such as increased liver weight and hepatocellular hypertrophy. This document provides a comprehensive overview of the toxicological profile of this compound, drawing from a wide range of studies to support risk assessment. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that this compound is rapidly but incompletely absorbed after oral administration, with absorption being dose-dependent and saturable. It is widely distributed throughout the body, with the highest concentrations found in the gastrointestinal tract, liver, and fat. This compound is extensively metabolized, primarily through O-demethylation followed by glucuronidation. The majority of the administered dose is excreted in the feces via biliary elimination.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dose | Route | Reference |

| Absorption | |||||

| Bioavailability | >88% (low dose), 15-20% (high dose) | Rat | 10 mg/kg bw (low), 1000 mg/kg bw (high) | Oral (gavage) | [1] |

| Tmax | 8-15 hours | Rat | 10 mg/kg bw | Oral | |

| Distribution | |||||

| Tissue Distribution | Widely distributed; highest levels in GI tract, liver, and fat. No evidence of accumulation. | Rat | 10 and 1000 mg/kg bw | Oral | [1] |

| Metabolism | |||||

| Primary Pathway | O-demethylation and glucuronidation | Rat | - | - | [1] |

| Excretion | |||||

| Primary Route | Feces (via bile) | Rat | - | Oral | [1] |

| Fecal Excretion | 85-90% | Rat | - | Oral | [1] |

| Urinary Excretion | 5-6% (low dose), ~1% (high dose) | Rat | 10 mg/kg bw (low), 1000 mg/kg bw (high) | Oral | [1] |

Acute Toxicity

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure. It is not a skin or eye irritant and is not a skin sensitizer.

Table 2: Acute Toxicity of this compound

| Study Type | Species | Route | LD50/LC50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg bw | [2] |

| Acute Dermal Toxicity | Rat | Dermal | > 5000 mg/kg bw | [2] |

| Acute Inhalation Toxicity | Rat | Inhalation (4-hour) | > 5.0 mg/L | [1] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | [2] |

| Eye Irritation | Rabbit | Ocular | Not an irritant | [2] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [2] |

Subchronic and Chronic Toxicity

The primary target organ for repeated-dose toxicity of this compound is the liver in both rodents and non-rodents. Effects observed include increased liver weight and hepatocellular hypertrophy. At higher doses and with chronic exposure, kidney effects have also been noted.

Table 3: Subchronic and Chronic Toxicity of this compound

| Study Type | Species | Duration | NOAEL | LOAEL | Key Findings | Reference |

| 90-Day Oral Toxicity | Rat | 90 days | - | - | Increased liver weight, hepatocellular hypertrophy. | [3] |

| 90-Day Oral Toxicity | Dog | 90 days | 500 mg/kg/day (highest dose tested) | Not established | No toxic effects observed. | [4] |

| Chronic Toxicity/Carcinogenicity | Rat | 2 years | 24.9 mg/kg/day | 260 mg/kg/day | Liver and kidney effects. | [4] |

| Carcinogenicity | Mouse | 18 months | - | - | Increased incidence of hepatocellular adenomas. |

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown evidence of genotoxic potential.

Table 4: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| In Vitro | ||||

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without | Negative | |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [5] |

| Gene Mutation | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [5] |

| In Vivo | ||||

| Micronucleus Test | Mouse bone marrow | N/A | Negative | [5] |

Carcinogenicity

This compound is classified as having "Suggestive Evidence of Carcinogenicity" by the US EPA. An increased incidence of benign liver tumors (hepatocellular adenomas) was observed in mice and rats at high doses. The proposed mechanism is non-genotoxic and related to liver enzyme induction, a process with a presumed threshold.

Table 5: Carcinogenicity of this compound

| Species | Duration | NOAEL | LOAEL | Tumor Type | Reference |

| Rat | 24 months | 24.9 mg/kg/day | 260 mg/kg/day | Hepatocellular adenoma | [4] |

| Mouse | 18 months | - | - | Hepatocellular adenoma |

Reproductive and Developmental Toxicity

This compound did not show evidence of reproductive toxicity in a two-generation study in rats. Developmental toxicity was not observed in rats. In rabbits, developmental effects were only seen at doses that were also maternally toxic.

Table 6: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental/Reproductive) | Key Findings | Reference |

| Two-Generation Reproduction | Rat | - | Not a reproductive toxicant | Decreased parental and offspring body weights at similar doses. | [3] |

| Developmental Toxicity | Rat | 1000 mg/kg/day (highest dose tested) | 1000 mg/kg/day (highest dose tested) | No developmental toxicity observed. | [3] |

| Developmental Toxicity | Rabbit | 50 mg/kg/day | 350 mg/kg/day | Maternal toxicity (decreased body weight gain, liver effects). Developmental effects (decreased fetal weight) only at maternally toxic doses. |

Neurotoxicity and Endocrine Disruption

This compound has not shown evidence of neurotoxicity in acute or subchronic studies in rats. The Endocrine Disruptor Screening Program (EDSP) has not identified this compound as an endocrine disruptor.

Table 7: Neurotoxicity and Endocrine Disruption Potential of this compound

| Study Type | Species | NOAEL | Key Findings | Reference |

| Acute Neurotoxicity | Rat | 2000 mg/kg bw (highest dose tested) | No evidence of neurotoxicity. | [6] |

| Subchronic Neurotoxicity | Rat | - | No evidence of neurotoxicity. | [4] |

| Endocrine Disruption | In vitro/In vivo assays | N/A | No evidence of interaction with estrogen, androgen, or thyroid pathways. | [1] |

Experimental Protocols

The toxicological studies on this compound were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

90-Day Oral Toxicity Study in Rodents (based on OECD 408)

-

Test System: Wistar rats (example strain).

-

Administration: Oral, via diet or gavage, for 90 consecutive days.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry at termination.

-

Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues from all animals in the control and high-dose groups, with target organs examined in lower-dose groups.

Two-Generation Reproductive Toxicity Study (based on OECD 416)

-

Test System: Wistar rats (example strain).

-

Administration: Continuous dietary administration to P (parental) generation animals prior to mating, during mating, gestation, and lactation. F1 offspring are exposed from conception through maturity, mating, and production of the F2 generation.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

Endpoints (Parental): Mating performance, fertility, gestation length, parturition, and lactation.

-

Endpoints (Offspring): Viability, body weight, sex ratio, and developmental landmarks.

-

Pathology: Gross necropsy and histopathology of reproductive organs.

Prenatal Developmental Toxicity Study (based on OECD 414)

-

Test System: Pregnant New Zealand White rabbits (example strain).

-

Administration: Oral gavage from gestation day 6 through 19.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.

-

Fetal Examination: Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity Assays

-

Ames Test (based on OECD 471): Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used with and without metabolic activation (S9 mix).

-

In Vitro Chromosome Aberration Test (based on OECD 473): Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are exposed to this compound with and without S9 mix.

-

In Vivo Micronucleus Test (based on OECD 474): Mice are administered this compound, and bone marrow is collected to assess the frequency of micronucleated polychromatic erythrocytes.

Signaling Pathways

Fungal Mode of Action: Disruption of the Actin Cytoskeleton

The primary mode of action of this compound against powdery mildew fungi involves the disruption of the actin cytoskeleton. This leads to impaired hyphal growth, abnormal cell shape, and ultimately, inhibition of fungal development.

Mammalian Hepatotoxicity: Potential Involvement of Nuclear Receptors

The observed liver effects in mammals, such as hepatocellular hypertrophy and enzyme induction, suggest a potential role for the activation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are key regulators of xenobiotic metabolism and their activation can lead to the upregulation of genes involved in detoxification, but also to cellular proliferation and, in some cases, tumor promotion.

Conclusion

This compound demonstrates a low acute toxicity profile. The primary toxicological concern for risk assessment is hepatotoxicity following repeated exposure, which is consistent with a non-genotoxic mechanism involving the activation of nuclear receptors. The available data indicate that this compound is not a reproductive or developmental toxicant in the absence of maternal toxicity, and it does not exhibit neurotoxic or endocrine-disrupting properties. This comprehensive toxicological profile provides a robust foundation for the risk assessment of this compound.

References

- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 2. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. oecd.org [oecd.org]

- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

Metrafenone's Impact on Fungal Hyphal Morphogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrafenone, a benzophenone (B1666685) fungicide, exhibits a potent and unique mode of action against various fungal pathogens, primarily by disrupting hyphal morphogenesis and polarized growth. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's efficacy. It consolidates quantitative data on its activity, details the experimental protocols for its study, and visualizes its proposed impact on fungal signaling pathways. The primary target of this compound appears to be the regulation of the actin cytoskeleton, leading to a cascade of morphological and functional defects in fungal hyphae, ultimately inhibiting growth and sporulation.

Mechanism of Action

This compound's fungicidal activity stems from its interference with the establishment and maintenance of cell polarity in fungal hyphae.[1][2] Unlike many other fungicides, it does not directly inhibit tubulin polymerization, protein synthesis, or key enzymes in ergosterol (B1671047) biosynthesis.[3] Instead, its mode of action is characterized by the disruption of the actin cytoskeleton, a critical component for polarized growth.[1][2]

The primary effects of this compound are observed at the hyphal tip, the site of active growth. It causes the delocalization and disruption of the apical actin cap, which is essential for organizing the transport of vesicles containing cell wall precursors and enzymes to the growing point.[1][3] This disruption leads to a cascade of morphological abnormalities, including the swelling, bursting, and collapse of hyphal tips, as well as bifurcation and hyperbranching.[1][2] Furthermore, this compound treatment results in weakened cell walls at the hyphal apex.[1][2]

While this compound's precise molecular target is not yet fully elucidated, evidence suggests it does not directly bind to actin.[3] It is hypothesized that this compound may interfere with upstream signaling pathways that regulate actin organization, potentially involving small GTPases such as Ras, Rho, cdc42, or rac.[3][4]

Quantitative Data on this compound's Efficacy

The following table summarizes the effective concentrations of this compound against various fungal pathogens, highlighting its potent activity at low concentrations.

| Fungal Species | Parameter | Concentration | Effect | Reference |

| Blumeria graminis | Mycelial Growth & Sporulation | 0.004 ppm | Significant reduction | [3] |

| Blumeria graminis | Mycelial Growth & Sporulation | 1 ppm | Complete abolishment | [3] |

| Cladobotryum mycophilum | ED50 (in vitro) | 0.022 µg/mL | 50% effective dose | [5] |

| Cladobotryum mycophilum | ED50 (in vitro) | 0.025 mg/L | 50% effective dose | [5] |

| Trichoderma spp. | Mycelial Growth | 2-16 mg/L | Substantial inhibition of some strains | [6] |

Morphological and Cytological Effects

This compound induces a range of observable changes in fungal hyphae at both the macroscopic and microscopic levels.

Morphological Aberrations:

-

Hyphal Tips: Swelling, bursting, and collapse, often resulting in the release of cytoplasm.[1][2]

-

Branching: Increased and irregular branching (hyperbranching), bifurcation of hyphal tips, and the formation of secondary appressoria.[1][2]

-

Appressoria: Formation of atypical and deformed appressoria, often with multiple lobes, which fail to form haustoria.[3]

-

Conidiophores: Malformation of conidiophores with irregular septation and the presence of multinucleate cells.[1][2]

Cytological Disruptions:

-

Actin Cytoskeleton: Disruption and delocalization of the F-actin cap at the hyphal apex.[1][3]

-

Vesicle Transport: Dislocation of vesicles normally associated with the Spitzenkörper at the hyphal tip, indicating impaired apical vesicle transport.[1][3]

-

Cell Wall: Irregular deposition of cell wall material, suggesting defects in cell wall formation and polarization.[3]

-

Microtubules: The microtubule cytoskeleton appears to be only secondarily affected.[1][2]

Proposed Signaling Pathway Interference

The observed effects of this compound on the actin cytoskeleton, without direct interaction, point towards an interference with signaling pathways that govern cell polarity and actin dynamics.

Experimental Protocols

The following protocols are synthesized from methodologies cited in the research of this compound's effects on fungal hyphae.

General Fungal Culture and Treatment

-

Fungal Inoculation: Inoculate susceptible host plant leaves (e.g., barley or wheat for Blumeria graminis) with fungal spores.[3]

-

Incubation: Incubate the inoculated plants under conditions optimal for fungal growth (specific temperature, humidity, and light cycle).

-

This compound Application: Apply this compound as a formulated solution (e.g., 300g/L SC) at desired concentrations (ranging from 0.004 to 250 mg/L) to the infected leaves, either preventatively (before or at the time of inoculation) or curatively (after infection is established).[3]

-

Control Group: Treat a parallel set of infected leaves with a control solution lacking this compound.

-

Time-Course Analysis: Collect leaf samples at various time points post-treatment (e.g., 1-3 hours for rapid effects, or several days for developmental studies) for microscopic analysis.[3]

Microscopic Visualization Techniques

5.2.1. Low-Temperature Scanning Electron Microscopy (LTSEM)

-

Sample Mounting: Mount small sections of treated and control leaves onto a specimen table.

-

Cryo-fixation: Rapidly freeze the samples in liquid nitrogen.

-

Sublimation: Carefully warm the samples to approximately -80°C under a high vacuum to sublimate any surface ice.

-

Sputter Coating: Coat the samples with a conductive metal (e.g., gold).

-

Imaging: Visualize the samples using a scanning electron microscope equipped with a cryo-stage to observe the three-dimensional morphology of hyphae, appressoria, and conidiophores.

5.2.2. Confocal Laser Scanning Microscopy (CLSM) for Cytological Analysis

-

Fixation (for Immunofluorescence): Fix leaf segments in 4% formaldehyde (B43269) in PIPES buffer for 40 minutes at room temperature. Wash with PIPES and PBS buffers.[3]

-

Staining:

-

Cell Walls (β-1,4-glucans): Stain with Uvitex 2B or Congo Red.[3]

-

Vesicles: Stain with FM4-64 for 30 minutes.[3]

-

Nuclei: Stain with Hoechst 33342.[3]

-

Actin and Tubulin (Indirect Immunofluorescence): After fixation and permeabilization, incubate with primary antibodies (anti-actin and anti-tubulin) followed by fluorescently labeled secondary antibodies.[3]

-

-

Washing: Wash samples to remove excess stain.

-

Imaging: Mount the samples and visualize using a confocal laser scanning microscope, capturing Z-stacks for three-dimensional reconstruction of cellular components.

Conclusion